
5-Bromo-4-cyclobutoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclobutoxypyridin-3-amine is a heterocyclic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, featuring a bromine atom at the 5-position, a cyclobutoxy group at the 4-position, and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclobutoxypyridin-3-amine typically involves the following steps:
Bromination: The starting material, 4-cyclobutoxypyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-cyclobutoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used. The reactions are typically carried out in solvents like toluene or ethanol under inert atmosphere.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds.
Oxidation and Reduction: Products include nitro derivatives, secondary amines, and tertiary amines.
Applications De Recherche Scientifique
5-Bromo-4-cyclobutoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Chemical Biology: The compound is employed in the design of chemical probes for studying cellular processes and signaling pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclobutoxypyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Materials Science: In organic electronic materials, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-cyclobutoxypyridin-3-amine: Similar structure with the bromine atom at the 6-position instead of the 5-position.
5-Bromo-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of a cyclobutoxy group.
4-Cyclobutoxypyridin-3-amine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-4-cyclobutoxypyridin-3-amine is unique due to the presence of both the bromine atom and the cyclobutoxy group, which confer distinct reactivity and electronic properties. This combination makes it a valuable intermediate in the synthesis of complex molecules and materials with specific functions.
Propriétés
Formule moléculaire |
C9H11BrN2O |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
5-bromo-4-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2 |
Clé InChI |
ASDNPGISGLROKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(C=NC=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


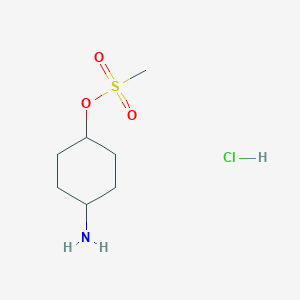

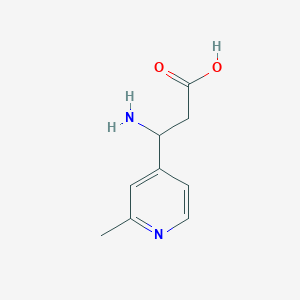


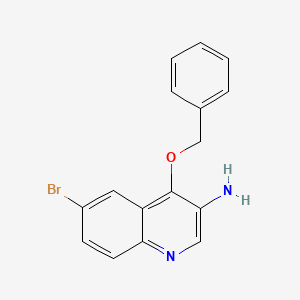
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

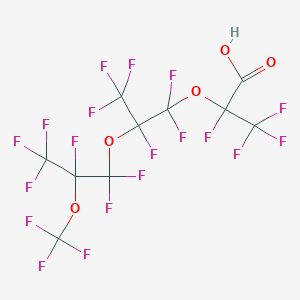

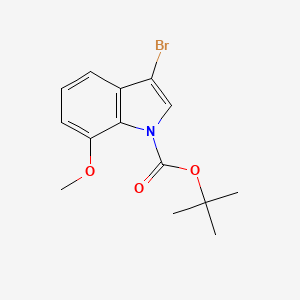


![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
